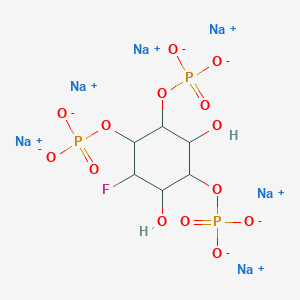
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt (9CI) is a synthetic derivative of inositol phosphate. This compound is known for its ability to release intracellular calcium, making it a valuable tool in biochemical research. The fluorine substitution at the 3-position prevents its conversion to other inositol phosphates, thereby providing a unique pathway for studying calcium signaling and related biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt involves multiple steps. The starting material, myo-inositol, undergoes selective fluorination at the 3-position. This is followed by phosphorylation at the 1, 4, and 5 positions to yield the trisphosphate derivative. The final product is obtained by neutralizing the trisphosphate with sodium hydroxide to form the hexasodium salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, phosphorylation, and neutralization, followed by purification using techniques like crystallization and chromatography .
化学反应分析
Types of Reactions: D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It does not undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include fluorinating agents, phosphorylating agents, and sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major product formed from the reactions of this compound is the hexasodium salt of the trisphosphate derivative. This product is stable and can be used in various biochemical assays .
科学研究应用
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt is widely used in scientific research due to its ability to release intracellular calcium. This property makes it a valuable tool for studying calcium signaling pathways, which are crucial in various physiological processes such as muscle contraction, neurotransmitter release, and cell proliferation .
In chemistry, this compound is used to study the interactions between inositol phosphates and other biomolecules In biology, it is used to investigate the role of calcium signaling in cellular functionsIn industry, it is used in the production of biochemical reagents and assays .
作用机制
The mechanism of action of D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt involves the release of intracellular calcium. The compound binds to specific receptors on the endoplasmic reticulum, triggering the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various signaling pathways, leading to physiological responses such as muscle contraction and neurotransmitter release .
相似化合物的比较
Similar Compounds:
- D-myo-Inositol 1,4,5-trisphosphate
- D-myo-Inositol 1,3,4,5-tetrakisphosphate
- D-myo-Inositol 1,4-bisphosphate
Uniqueness: D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt is unique due to the presence of the fluorine atom at the 3-position. This substitution prevents its conversion to other inositol phosphates, allowing for specific studies on calcium signaling without interference from other pathways .
属性
分子式 |
C6H8FNa6O14P3 |
|---|---|
分子量 |
553.98 g/mol |
IUPAC 名称 |
hexasodium;(2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
InChI 键 |
VFNWMLQRKXRHML-UHFFFAOYSA-H |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















